molecular formula C10H10N2O7 B3287111 (4-Hydroxy-3,5-dinitro-phenyl)-acetic acid ethyl ester CAS No. 83799-60-4

(4-Hydroxy-3,5-dinitro-phenyl)-acetic acid ethyl ester

Cat. No. B3287111
CAS RN: 83799-60-4
M. Wt: 270.20 g/mol
InChI Key: FNOPSUREKDPFEO-UHFFFAOYSA-N
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Description

“(4-Hydroxy-3,5-dinitro-phenyl)-acetic acid ethyl ester” is a chemical compound with the molecular formula C10H10N2O7 and a molecular weight of 270.19600 . It is also known by other synonyms such as “3,5-Dinitro-4-hydroxy-phenylessigsaeure-aethylester” and "4-Hydroxy-3,5-dinitro-phenylessigsaeure-aethylester" .


Molecular Structure Analysis

The molecular structure of “(4-Hydroxy-3,5-dinitro-phenyl)-acetic acid ethyl ester” contains a total of 29 bonds, including 19 non-H bonds, 11 multiple bonds, 6 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 2 nitro groups (aromatic), and 1 aromatic hydroxyl .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Esters and Analogs : Research by Prostakov et al. (1970) explored the synthesis of various esters, including the preparation of a new hydroxy acid from the piperidine series, which is structurally similar to the compound (Prostakov et al., 1970).

  • Formation of Intermediate Compounds : Sah et al. (2014) reported the synthesis of formazans from a Mannich base of a thiadiazole compound. This research illustrates how similar compounds can be intermediates in the synthesis of other complex molecules (Sah et al., 2014).

Applications in Material Science

  • Metallomesogenic Complexes : Kovganko et al. (2013) discussed the synthesis of copper(II) metallomesogenic complexes using esters related to (4-Hydroxy-3,5-dinitro-phenyl)-acetic acid ethyl ester (Kovganko et al., 2013).

Biochemical Applications

  • Role in Ester Hydrolysis : A study by Capon et al. (1973) on aryl esters, including those related to 4-hydroxyphenylacetic acid, highlights their role in biochemical processes like ester hydrolysis (Capon et al., 1973).

  • Intermediate in Synthesis of Bioactive Compounds : Research by Al-Mousawi and El-Apasery (2012) demonstrated the use of related esters as intermediates in the synthesis of bioactive compounds, showcasing potential biomedical applications (Al-Mousawi & El-Apasery, 2012).

Pharmacological Research

  • Enzyme Inhibitor Synthesis : Liese et al. (2002) discussed the synthesis of (R)-Ethyl 2-hydroxy-4-phenylbutyrate, an intermediate for ACE-inhibitors, which are critical in pharmacology. This indicates the potential role of related esters in synthesizing enzyme inhibitors (Liese et al., 2002).

  • Synthesis of Optically Active Compounds : A study by Li Li (2003) on the synthesis of R-2-hydroxy-4-phenyl ethyl butyrate, an intermediate in ACE inhibitor production, further illustrates the significance of these compounds in drug development (Li Li, 2003).

properties

IUPAC Name

ethyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O7/c1-2-19-9(13)5-6-3-7(11(15)16)10(14)8(4-6)12(17)18/h3-4,14H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOPSUREKDPFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401272450
Record name Ethyl 4-hydroxy-3,5-dinitrobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401272450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83799-60-4
Record name Ethyl 4-hydroxy-3,5-dinitrobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83799-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-hydroxy-3,5-dinitrobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401272450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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